Lincospectin - 57456-42-5

Lincospectin

Catalog Number: EVT-273051
CAS Number: 57456-42-5
Molecular Formula: C32H60N4O17S2
Molecular Weight: 837 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lincospectin is a bioactive chemical.
Source and Classification

Lincospectin is classified under the category of antimicrobials and is primarily used in veterinary medicine. It is administered through various forms, including oral solutions and injectable formulations. The combination of lincomycin and spectinomycin allows for a synergistic effect, making it effective against both Gram-positive and some Gram-negative bacteria .

Synthesis Analysis

Methods of Synthesis

The synthesis of lincospectin typically involves the individual production of lincomycin and spectinomycin, followed by their formulation into a combined product. Lincomycin is produced via fermentation processes using Streptomyces species, while spectinomycin is synthesized through chemical methods or fermentation processes involving Micromonospora species.

Technical Details

  1. Fermentation Process:
    • Lincomycin is produced by cultivating Streptomyces lincolnensis in a nutrient-rich medium, allowing for the extraction of the antibiotic from the culture broth.
    • Spectinomycin is similarly derived from microbial fermentation or can be synthesized using specific chemical reactions that involve cyclization and modification of precursor compounds.
  2. Formulation:
    • After extraction, both antibiotics are purified and then formulated together in specific ratios to create lincospectin products suitable for veterinary use .
Molecular Structure Analysis

Structure

Lincospectin consists of two distinct molecular structures:

  • Lincomycin: A lincosamide with a molecular formula of C18H34N2O6SC_{18}H_{34}N_2O_6S.
  • Spectinomycin: An aminocyclitol with a molecular formula of C14H24N2O7C_{14}H_{24}N_2O_7.

Data

  • Lincomycin:
    • Molecular Weight: 366.55 g/mol
    • Structure features a thiomethyl group that contributes to its activity.
  • Spectinomycin:
    • Molecular Weight: 364.37 g/mol
    • Contains an amino sugar component that is crucial for its binding affinity to ribosomes.
Chemical Reactions Analysis

Reactions Involved

The primary chemical reactions associated with lincospectin involve its mode of action:

  • Inhibition of Protein Synthesis: Both lincomycin and spectinomycin inhibit bacterial protein synthesis by binding to different sites on the ribosome.
  • Synergistic Effect: The combination enhances efficacy against resistant strains that may not respond well to either antibiotic alone .

Technical Details

  1. Binding Mechanism:
    • Lincomycin binds to the peptidyl transferase center of the 50S ribosomal subunit.
    • Spectinomycin interferes with the initiation complex formation on the 30S ribosomal subunit.
  2. Resulting Action:
    • This dual binding prevents peptide bond formation and disrupts translation processes in bacteria .
Mechanism of Action

Process

Lincospectin acts primarily through:

  1. Inhibition of Protein Synthesis: By disrupting ribosomal function, it prevents bacteria from synthesizing essential proteins required for growth and reproduction.
  2. Bacteriostatic Effect: It generally exhibits a bacteriostatic action, meaning it inhibits bacterial growth rather than killing bacteria outright.

Data

  • Studies have shown that lincospectin effectively reduces bacterial counts in infected tissues when administered at therapeutic doses .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Lincospectin typically appears as a white to pale yellow powder.
  • Solubility: It is soluble in water, which facilitates its use in injectable formulations.

Chemical Properties

  • Stability: Lincospectin is stable under normal storage conditions but may degrade under extreme temperatures or humidity.
  • pH Range: The optimal pH range for stability is generally between 4 to 7.

Relevant data indicates that proper formulation can enhance its shelf-life and effectiveness .

Applications

Scientific Uses

Lincospectin is primarily utilized in veterinary medicine for:

  • Treatment of Bacterial Infections: Effective against respiratory infections and other bacterial diseases in livestock.
  • In Ovo Administration: Recent studies have explored its use in administering dosages directly into chicken embryos to prevent infections during early development stages .
  • Research Applications: It serves as a model compound in studies investigating antibiotic resistance mechanisms and drug interactions within microbial populations .
Antimicrobial Mechanisms of Combined Lincosamide-Aminocyclitol Therapy

Synergistic Inhibition of Bacterial Protein Synthesis Pathways

Lincospectin represents a strategically engineered combination of two distinct bacteriostatic antibiotics: lincomycin (a lincosamide) and spectinomycin (an aminocyclitol). This formulation leverages complementary ribosomal targeting to achieve superior inhibition of bacterial protein synthesis compared to either component alone. Lincomycin specifically binds to the 23S rRNA of the 50S ribosomal subunit at the A-site, physically obstructing the peptidyl transferase center and preventing transpeptidation reactions during early elongation phases [4] [5]. Spectinomycin operates through a mechanistically distinct pathway, binding irreversibly to the 16S rRNA of the 30S ribosomal subunit near helix 34. This interaction induces allosteric distortions that severely compromise ribosomal translocation along mRNA and inhibit EF-G (elongation factor G) dependent GTP hydrolysis, effectively stalling the elongation cycle [4].

The synergy arises from the temporal and spatial coordination of these inhibitory actions. Lincomycin's blockade of aminoacyl-tRNA accommodation at the A-site creates ribosomal complexes arrested in a conformation exhibiting heightened susceptibility to spectinomycin-induced locking. Simultaneously, spectinomycin’s prevention of translocation traps ribosomes with occupied A-sites, amplifying lincomycin's inhibitory effect. This dual action results in a >8-fold reduction in the minimum inhibitory concentration (MIC) against key pathogens like Staphylococcus aureus and Streptococcus pneumoniae compared to monotherapy with either agent [4]. Furthermore, biochemical assays demonstrate that the combination causes accelerated depletion of functional polysomes and accumulation of aberrant initiation complexes within 15 minutes of exposure, significantly exceeding the effects of either drug administered singly [4].

Table 1: Synergistic Protein Synthesis Inhibition by Lincospectin Components

ComponentPrimary Ribosomal TargetMolecular ConsequenceEffect on Protein Synthesis StageSynergy Contribution
Lincomycin50S subunit (23S rRNA)Blocks A-site, inhibits peptidyl transferaseEarly elongation (transpeptidation)Creates spectinomycin-susceptible ribosomal complexes
Spectinomycin30S subunit (16S rRNA)Locks 30S, inhibits EF-G GTPaseTranslocation & late elongationTraps lincomycin-blocked ribosomes
Combined (Lincospectin)50S + 30S subunitsArrests initiation & elongation complexesComplete arrest across elongation cycle>8-fold MIC reduction vs. monotherapy

Molecular Targets in Gram-Positive and Gram-Negative Anaerobic Pathogens

Lincospectin exhibits a targeted spectrum encompassing clinically significant Gram-positive and anaerobic pathogens, largely dictated by the specific molecular interactions and bacterial uptake mechanisms of its components. Against Gram-positive cocci, lincomycin demonstrates high intrinsic activity due to its efficient uptake and strong affinity for the 50S subunit. Staphylococcus aureus isolates exhibit MIC values ranging from 0.2 μg/mL to 32 μg/mL for lincomycin alone, with synergy reducing the effective MIC of the combination to ≤ 0.1 μg/mL against most susceptible strains [4] [5]. Similarly, against Streptococcus pyogenes, MICs for lincomycin range from 0.04 μg/mL to 0.8 μg/mL, with synergistic lowering observed with spectinomycin [5] [8].

For obligate anaerobes like Bacteroides fragilis and Clostridium perfringens, the anaerobic environment enhances the uptake of lincomycin, facilitating its access to ribosomal targets. Spectinomycin provides critical supplementary activity against anaerobic pathogens exhibiting reduced susceptibility to lincomycin alone, particularly those expressing lincosamide nucleotidyltransferases (e.g., linB enzymes prevalent in Bacteroides spp.) which modify the antibiotic's binding site [4].

However, Lincospectin's efficacy against Gram-negative aerobes is inherently limited. The outer membrane permeability barrier and efflux systems (e.g., AcrAB-TolC in Enterobacteriaceae) significantly restrict intracellular accumulation of both components. Furthermore, spectinomycin exhibits inherently lower affinity for the 30S subunits of many Gram-negative species due to subtle structural variations in the 16S rRNA near the spectinomycin binding site [4]. Consequently, Lincospectin is reserved primarily for infections involving Gram-positive and anaerobic pathogens where synergistic ribosomal targeting can be fully exploited.

Table 2: Pathogen Susceptibility Spectrum and Molecular Determinants

Pathogen GroupKey SpeciesPrimary Molecular TargetLincomycin MIC Range (μg/mL)Synergistic Efficacy with SpectinomycinResistance Determinants Impacting Efficacy
Gram-positive CocciStaphylococcus aureus50S PTC (A-site)0.2 - 32High (FIC ≤ 0.5)erm genes (methylase), lnu genes (nucleotidyltransferase)
Streptococcus pneumoniae50S PTC (A-site)0.05 - 0.4High (FIC ≤ 0.5)erm(B), Ribosomal mutations (23S rRNA)
Streptococcus pyogenes50S PTC (A-site)0.04 - 0.8High (FIC ≤ 0.5)erm(A), mef(A) efflux
Anaerobic BacteriaBacteroides fragilis50S PTC (A-site)Variable (0.5->128)Moderate-Highcfr variants (methylase), linB (nucleotidyltransferase)
Clostridium perfringens50S PTC (A-site)≤ 0.5 - 4HighRare (limited resistance mechanisms)
Gram-negative AerobesEscherichia coliLimited 30S access>128 (Inactive)Low (FIC >1)Outer membrane barrier, Efflux pumps (AcrAB-TolC)

FIC = Fractional Inhibitory Concentration Index (Synergy defined as FIC ≤0.5)

Role of Ribosomal Binding Affinity in Dual-Agent Efficacy

The efficacy of Lincospectin is fundamentally governed by the binding kinetics and structural specificity of its components for their respective ribosomal targets. Spectinomycin binds to the 30S subunit with a Kd (dissociation constant) of approximately 1.2 μM, primarily interacting with nucleotides G1064, C1066, and C1192 within helix 34 (h34) of the 16S rRNA. This interaction induces a local conformational shift that stabilizes the 30S subunit in a rotation-incompetent state, directly interfering with EF-G-mediated translocation [4]. Mutations in rpsE (encoding ribosomal protein S5) or specific base substitutions within h34 (e.g., C1192U) significantly elevate the Kd, reducing spectinomycin's inhibitory potency by >100-fold and compromising synergy [4].

Lincomycin binds the 50S A-site pocket formed by domains V and II of the 23S rRNA, with particular reliance on interactions with A2058 and A2059 (E. coli numbering). Its binding affinity (Kd ≈ 0.8 μM) is contingent upon the unmodified conformation of this pocket [4] [5]. The methylation of A2058 by Erm family methyltransferases introduces steric hindrance, drastically reducing lincomycin's affinity (Kd increases to >100 μM) and nullifying its contribution to the combination. Crucially, spectinomycin retains its binding capacity even in isolates with low-level lincomycin resistance mediated by nu genes (nucleotidyltransferases modifying the antibiotic itself), allowing residual synergistic activity [4].

The synergy is quantifiable using the Fractional Inhibitory Concentration (FIC) index. Against wild-type ribosomal targets, Lincospectin consistently demonstrates FIC indices ≤ 0.5, indicating true synergy. This is driven by two phenomena:

  • Enhanced Target Saturation: Spectinomycin binding induces conformational changes in the 30S subunit that allosterically stabilize the 50S subunit conformation, increasing lincomycin's association rate (kon) by ~35% [4].
  • Reduced Dissociation: Lincomycin-bound 50S subunits exhibit decreased dissociation rates (koff) of spectinomycin from the 30S subunit, prolonging ribosomal arrest [4].

Table 3: Ribosomal Binding Characteristics and Synergistic Interactions

ParameterLincomycin (Lincosamide)Spectinomycin (Aminocyclitol)Synergistic Effect in Combination
Binding Site50S PTC (23S rRNA: A2058, A2059)30S h34 (16S rRNA: G1064, C1066, C1192)Simultaneous binding locks 70S ribosome
Binding Affinity (Kd)~0.8 μM~1.2 μMMutual stabilization reduces effective Kd
Critical Resistance MutationsA2058G methylation (erm), A2059G substitutionC1192U substitution (rrs), S5 protein mutations (rpsE)Mutations often impact only one component
Effect on Binding Kinetics↓ kon, ↑ koff in erm+ strains↓ kon in rpsE mutantsSpectinomycin may retain activity against low-level lincomycin-resistant strains
Allosteric InfluenceMinimal effect on 30S conformationStabilizes 50S conformation favorable for lincomycin↑ Lincomycin kon by ~35%; ↓ Spectinomycin koff by ~40%

Properties

CAS Number

57456-42-5

Product Name

Lincospectin

IUPAC Name

(2S,4S)-N-[(1R,2R)-2-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propan-2-ylpyrrolidine-2-carboxamide;sulfuric acid;(1R,3S,5R,8R,10R,11S,12S,13R,14S)-8,12,14-trihydroxy-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecan-7-one

Molecular Formula

C32H60N4O17S2

Molecular Weight

837 g/mol

InChI

InChI=1S/C18H34N2O6S.C14H24N2O7.H2O4S/c1-8(2)10-6-11(20(4)7-10)17(25)19-12(9(3)21)16-14(23)13(22)15(24)18(26-16)27-5;1-5-4-6(17)14(20)13(21-5)22-12-10(19)7(15-2)9(18)8(16-3)11(12)23-14;1-5(2,3)4/h8-16,18,21-24H,6-7H2,1-5H3,(H,19,25);5,7-13,15-16,18-20H,4H2,1-3H3;(H2,1,2,3,4)/t9-,10-,11+,12-,13+,14-,15-,16-,18-;5-,7-,8+,9+,10+,11-,12-,13+,14+;/m11./s1

InChI Key

ONXOKWFYBIQOFQ-VSXSCALHSA-N

SMILES

CC1CC(=O)C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O.CC(C)C1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O.OS(=O)(=O)O

Solubility

Soluble in DMSO

Synonyms

Lincospectin;

Canonical SMILES

CC1CC(=O)C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O.CC(C)C1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O.OS(=O)(=O)O

Isomeric SMILES

C[C@@H]1CC(=O)[C@]2([C@@H](O1)O[C@@H]3[C@H]([C@@H]([C@@H]([C@@H]([C@H]3O2)NC)O)NC)O)O.C[C@H]([C@H]([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)SC)O)O)O)NC(=O)[C@@H]2C[C@H](CN2C)C(C)C)O.OS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.